molecular formula C17H21N B14000206 3-Methyl-2,2-diphenylbutan-1-amine CAS No. 7475-70-9

3-Methyl-2,2-diphenylbutan-1-amine

Cat. No.: B14000206
CAS No.: 7475-70-9
M. Wt: 239.35 g/mol
InChI Key: SHBOGGPYYORYMK-UHFFFAOYSA-N
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Description

3-Methyl-2,2-diphenylbutan-1-amine: is an organic compound with the molecular formula C₁₇H₂₁N It is a derivative of butan-1-amine, where the butane chain is substituted with a methyl group at the third position and two phenyl groups at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-2,2-diphenylbutan-1-amine can be achieved through several methods. One common approach involves the alkylation of 2,2-diphenylbutan-1-amine with a methylating agent. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the amine, followed by the addition of a methylating agent like methyl iodide. The reaction is usually carried out in an aprotic solvent such as dimethylformamide or tetrahydrofuran under an inert atmosphere to prevent oxidation.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as distillation or chromatography may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-2,2-diphenylbutan-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine or pyridine.

Major Products:

    Oxidation: Imines or nitriles.

    Reduction: Secondary or tertiary amines.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

3-Methyl-2,2-diphenylbutan-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in studies involving amine metabolism and enzyme interactions.

    Medicine: It may serve as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: The compound can be utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Methyl-2,2-diphenylbutan-1-amine involves its interaction with biological targets such as enzymes and receptors. The amine group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, potentially inhibiting or modulating their activity. The compound may also interact with cell membranes, affecting their permeability and function.

Comparison with Similar Compounds

    2,2-Diphenylbutan-1-amine: Lacks the methyl group at the third position, resulting in different chemical and biological properties.

    3-Methyl-2-phenylbutan-1-amine: Contains only one phenyl group, leading to variations in reactivity and applications.

    2,2-Diphenylpropylamine: Has a shorter carbon chain, affecting its physical and chemical characteristics.

Uniqueness: 3-Methyl-2,2-diphenylbutan-1-amine is unique due to the presence of both a methyl group and two phenyl groups, which confer distinct steric and electronic effects. These structural features influence its reactivity, making it a valuable compound for specific synthetic and research applications.

Properties

CAS No.

7475-70-9

Molecular Formula

C17H21N

Molecular Weight

239.35 g/mol

IUPAC Name

3-methyl-2,2-diphenylbutan-1-amine

InChI

InChI=1S/C17H21N/c1-14(2)17(13-18,15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,14H,13,18H2,1-2H3

InChI Key

SHBOGGPYYORYMK-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(CN)(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

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